methyl 2,7-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Methyl 2,7-dimethyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Methyl 2,7-dimethyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , playing a crucial role in cell biology . .
Mode of Action
The mode of action of indole derivatives, including this compound, is complex and depends on the specific receptors they interact with . These interactions can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Result of Action
The result of the action of this compound would depend on its specific targets and mode of action. Given the broad spectrum of biological activities associated with indole derivatives , the molecular and cellular effects could be diverse.
Preparation Methods
The synthesis of methyl 2,7-dimethyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Scientific Research Applications
Methyl 2,7-dimethyl-1H-indole-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Methyl 2,7-dimethyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Methyl indole-3-carboxylate: Similar in structure but lacks the additional methyl groups at positions 2 and 7.
2,7-Dimethyl-1H-indole-3-carbaldehyde: Contains an aldehyde group instead of a carboxylate group.
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups and biological activities.
Properties
IUPAC Name |
methyl 2,7-dimethyl-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-5-4-6-9-10(12(14)15-3)8(2)13-11(7)9/h4-6,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXGKYCMQUKSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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